molecular formula C9H15N3 B2780559 (2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl)methanamine CAS No. 1423033-42-4

(2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl)methanamine

Cat. No.: B2780559
CAS No.: 1423033-42-4
M. Wt: 165.24
InChI Key: FPUGAZVPMGBIRK-UHFFFAOYSA-N
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Description

(2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl)methanamine is a versatile small molecule scaffold used in various research and industrial applications This compound is characterized by its imidazo[1,2-a]pyridine core, which is a fused bicyclic structure containing both imidazole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl)methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylimidazole with a suitable aldehyde or ketone, followed by cyclization to form the imidazo[1,2-a]pyridine core. The methanamine group can be introduced through reductive amination or other suitable amination reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions

(2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or acyl groups .

Scientific Research Applications

(2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl)methanamine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials, catalysts, and other industrial products.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl)methanamine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methanamine group at the 8-position may confer distinct properties compared to similar compounds with different substitution patterns .

Properties

IUPAC Name

(2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3/c1-7-6-12-4-2-3-8(5-10)9(12)11-7/h6,8H,2-5,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPUGAZVPMGBIRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2CCCC(C2=N1)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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